2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
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Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative characterized by its unique structural features, which include an oxadiazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C22H23ClN4O3S
- Molecular Weight : 426.9 g/mol
- LogP : 4.134 (indicating moderate lipophilicity)
- Solubility : Poor water solubility (LogSw = -4.56)
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring is known to interact with various enzymes, potentially inhibiting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties, which may extend to this compound through inhibition of bacterial folate synthesis.
Anticancer Activity
A study evaluating the anticancer potential of sulfonamide derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 23.30 µg/mL against different tumor types, suggesting that our compound may also possess notable anticancer properties .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 | 1.61 |
Compound B | HT29 | 23.30 |
D321-0388 | Jurkat | <10 |
Antimicrobial Activity
The antimicrobial efficacy of related sulfonamide compounds has been documented, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of folate metabolism in bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Case Studies
- Synthesis and Activity Evaluation : A study synthesized a series of thiadiazole-based sulfonamides and evaluated their antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition at comparable levels to established antiviral agents .
- Structure-Activity Relationship (SAR) Analysis : Research has indicated that modifications on the phenyl ring significantly influence the biological activity of sulfonamides. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells, as observed in various derivatives .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-3-14-4-10-17(11-5-14)25(2)30(26,27)18-12-13-29-19(18)21-23-20(24-28-21)15-6-8-16(22)9-7-15/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLDDRUBRQZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.